molecular formula C10H9ClN4O B3338353 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide CAS No. 890012-50-7

3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B3338353
CAS No.: 890012-50-7
M. Wt: 236.66 g/mol
InChI Key: CSHLSZFCPXYIAM-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This compound, in particular, features a chlorophenyl group attached to the pyrazole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the pyrazole ring. The reaction conditions include heating the mixture under reflux in an appropriate solvent, such as ethanol or methanol, for several hours.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature and pressure, can help optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amines.

  • Substitution: Substitution reactions can occur at the pyrazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Pyrazole-5-carboxylic acid derivatives.

  • Reduction Products: Pyrazole-5-amine derivatives.

  • Substitution Products: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

3-(4-Chlorophenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound exhibits biological activities, such as antimicrobial and antifungal properties, making it useful in the development of new drugs.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.

  • Industry: The compound is used in the production of agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide exerts its effects involves interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators. Additionally, its anticancer properties may be due to the induction of apoptosis in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

  • 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

  • 3-(4-nitrophenyl)-1H-pyrazole-5-carbohydrazide

  • 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide

  • 3-(4-aminophenyl)-1H-pyrazole-5-carbohydrazide

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Properties

IUPAC Name

3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O/c11-7-3-1-6(2-4-7)8-5-9(15-14-8)10(16)13-12/h1-5H,12H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHLSZFCPXYIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(=O)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
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3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
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3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
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3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 5
3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 6
3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide

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